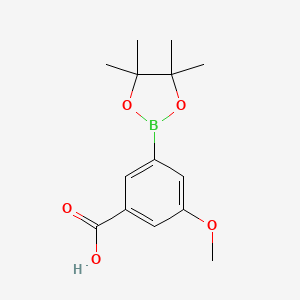
Acide 3-méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoïque
Vue d'ensemble
Description
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C14H19BO5 and its molecular weight is 278.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé est un intermédiaire organique avec des groupes borate et sulfonamide, qui peuvent être synthétisés par des réactions nucléophiles et d'amidation . Il est utilisé dans la synthèse de divers composés organiques en raison de sa grande stabilité, de sa faible toxicité et de sa grande réactivité dans divers processus de transformation .
Synthèse de médicaments
Dans la synthèse organique de médicaments, les composés d'acide boronique sont généralement utilisés pour protéger les diols ; ils sont utilisés dans la synthèse asymétrique des acides aminés, les réactions de couplage de Diels–Alder et de Suzuki .
Inhibiteurs enzymatiques
Les composés d'acide borique sont généralement utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques . Ils ont des applications dans le traitement des tumeurs et des infections microbiennes .
Médicaments anticancéreux
Les composés d'acide borique peuvent également être utilisés pour traiter les médicaments anticancéreux . Ils ont montré un potentiel dans le développement de nouveaux agents thérapeutiques.
Sondes fluorescentes
Les composés d'acide borique peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure et les catécholamines . Cela les rend utiles dans diverses applications diagnostiques.
Vecteurs de médicaments
Les liaisons d'ester boronique sont largement utilisées dans la construction de vecteurs de médicaments sensibles aux stimuli en raison de leurs avantages de conditions de construction simples, de bonne biocompatibilité et de capacité à répondre à divers changements micro-environnementaux tels que le pH, le glucose et l'ATP dans l'organisme . Les types de vecteurs de médicaments basés sur des liaisons borate comprennent le couplage médicament-polymère, les micelles polymères, les polymères linéaires-hyperbranchés et la silice mésoporeuse . Ils peuvent non seulement charger des médicaments anticancéreux, mais aussi délivrer de l'insuline et des gènes .
Couplage de Suzuki–Miyaura
Le composé est utilisé dans le couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . La large application de ce couplage découle des conditions réactionnelles exceptionnellement douces et tolérantes aux groupes fonctionnels, de la nature relativement stable, facilement préparée et généralement respectueuse de l'environnement des réactifs organoborés, et de leur transmétallation rapide avec des complexes de palladium (II) .
Protodéboronation
Le composé peut être utilisé dans la protodéboronation catalytique d'esters boroniques de pinacol, une transformation précieuse mais inconnue . La séquence d'hydrométhylation a été appliquée au (−)-Δ8-THC et au cholestérol protégés par des méthoxy . La protodéboronation a été en outre utilisée dans la synthèse totale formelle de la δ- ®-coniceïne et de l'indolizidine 209B .
Propriétés
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDIRMKDJWTATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675292 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936728-20-0 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)

![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1465705.png)
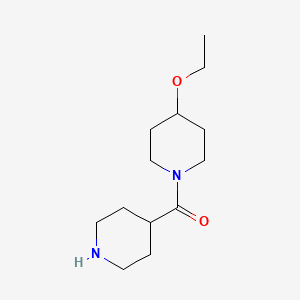
![N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1465710.png)

![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)
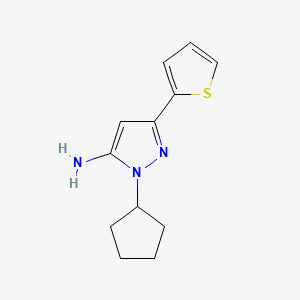
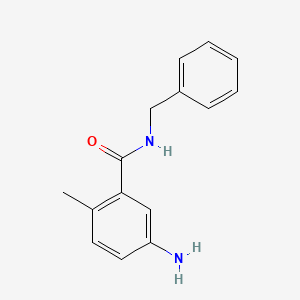
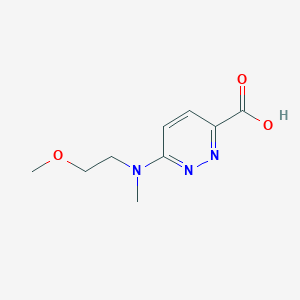
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
